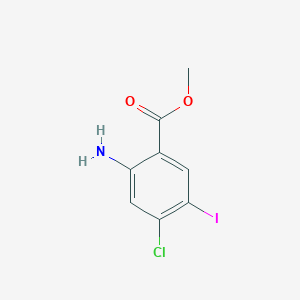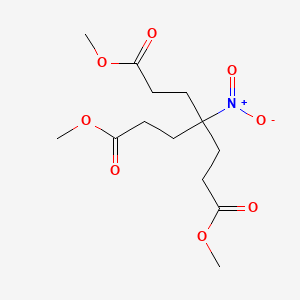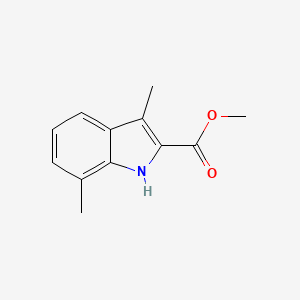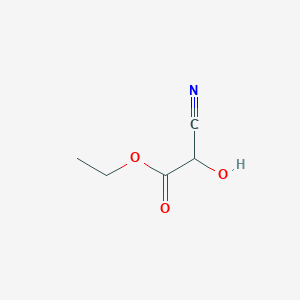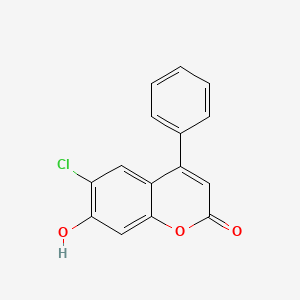
6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .
Synthesis Analysis
The synthesis of coumarin systems has been a focus for many organic and pharmaceutical chemists . The synthesis methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Applications De Recherche Scientifique
Biological Activity and Chemical Synthesis
6-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one and its derivatives have been widely studied for their biological activities and applications in chemical synthesis. El Azab et al. (2014) highlighted the synthesis of 6-chloro-2-oxo-2H-chromene-4-carbaldehyde, a key intermediate for multicomponent reactions, which led to compounds exhibiting significant antimicrobial activity against various bacteria and fungi El Azab, Youssef, & Amin, 2014. Similarly, Alonzi et al. (2014) synthesized novel polystyrene-supported catalysts for Michael addition, utilizing derivatives of 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one, for the synthesis of Warfarin and its analogues, achieving high conversion yields Alonzi et al., 2014.
Pharmacological Screening and Spectrophotometric Determination
Garazd et al. (2002) conducted pharmacological screening of Mannich bases derived from 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one, revealing its potential as a stimulant for the central and peripheral nervous systems with neuroleptic and tranquilizing activities Garazd, Panteleimonova, Garazd, & Khilya, 2002. Kaur, Agnihotri, & Agnihotri (2022) explored its role in the spectrophotometric determination of palladium, demonstrating its effectiveness in trace determination Kaur, Agnihotri, & Agnihotri, 2022.
Antimicrobial, Antioxidant, and Enzyme Inhibition Activities
Several studies have investigated the antimicrobial and antioxidant properties of 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one derivatives. Hatzade et al. (2008) synthesized hydroxy-3-pyrazolyl-4H-chromen-4-ones and their O-glucosides, exhibiting notable antimicrobial and antioxidant activity Hatzade, Taile, Gaidhane, Haldar, & Ingle, 2008. Kumar et al. (2013) focused on benzyl 2H-chromenones and their α-amylase inhibitory and ABTS scavenging activities, identifying compounds with potent enzyme inhibitory and free radical scavenging potentials Kumar et al., 2013.
Structural and Spectroscopic Analysis
Structural and spectroscopic analyses of 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one derivatives have also been a significant area of research. Sert et al. (2018) conducted comprehensive studies, including molecular docking and Hirshfeld surface analysis, to understand the compound's interactions and properties Sert et al., 2018. Channabasappa et al. (2018) synthesized and characterized the title compound, examining its crystal and molecular structure and highlighting various intermolecular interactions Channabasappa, Kumara, Lokanath, & Kariyappa, 2018.
Propriétés
IUPAC Name |
6-chloro-7-hydroxy-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO3/c16-12-6-11-10(9-4-2-1-3-5-9)7-15(18)19-14(11)8-13(12)17/h1-8,17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQNFQUMZKUALD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50419865 |
Source


|
| Record name | 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50419865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one | |
CAS RN |
53391-72-3 |
Source


|
| Record name | 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50419865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B1353484.png)

